Benzenamine, 2-methoxy-6-methyl-N-sulfinyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenamine, 2-methoxy-6-methyl-N-sulfinyl- is an organic compound with the molecular formula C8H11NO2S It is a derivative of benzenamine, where the amino group is substituted with a methoxy group at the 2-position, a methyl group at the 6-position, and an N-sulfinyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 2-methoxy-6-methyl-N-sulfinyl- typically involves the following steps:
Nitration: The starting material, 2-methoxy-6-methylbenzenamine, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Sulfinylation: The final step involves the introduction of the N-sulfinyl group. This can be achieved by reacting the amine with sulfinyl chloride under controlled conditions.
Industrial Production Methods
Industrial production of Benzenamine, 2-methoxy-6-methyl-N-sulfinyl- follows similar synthetic routes but on a larger scale. The process involves:
Bulk Nitration and Reduction: Using large reactors to handle the nitration and reduction steps efficiently.
Continuous Sulfinylation: Employing continuous flow reactors for the sulfinylation step to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenamine, 2-methoxy-6-methyl-N-sulfinyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the N-sulfinyl group back to an amine.
Substitution: The methoxy and methyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Electrophilic reagents like bromine or chloromethane can be used under acidic or basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Benzenamine derivatives.
Substitution: Halogenated or alkylated benzenamine derivatives.
Wissenschaftliche Forschungsanwendungen
Benzenamine, 2-methoxy-6-methyl-N-sulfinyl- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of Benzenamine, 2-methoxy-6-methyl-N-sulfinyl- involves its interaction with various molecular targets. The N-sulfinyl group can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can modulate enzyme activity, protein function, and cellular signaling pathways, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenamine, 2-methoxy-: Lacks the N-sulfinyl group, making it less reactive in certain chemical reactions.
Benzenamine, 2-methyl-N-sulfinyl-: Similar structure but lacks the methoxy group, affecting its chemical properties and reactivity.
Benzenamine, 2-ethyl-6-methyl-: Contains an ethyl group instead of a methoxy group, leading to different steric and electronic effects.
Uniqueness
Benzenamine, 2-methoxy-6-methyl-N-sulfinyl- is unique due to the presence of both methoxy and N-sulfinyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
56911-10-5 |
---|---|
Molekularformel |
C8H9NO2S |
Molekulargewicht |
183.23 g/mol |
IUPAC-Name |
1-methoxy-3-methyl-2-(sulfinylamino)benzene |
InChI |
InChI=1S/C8H9NO2S/c1-6-4-3-5-7(11-2)8(6)9-12-10/h3-5H,1-2H3 |
InChI-Schlüssel |
RSXNNXWORBFUHU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)OC)N=S=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.